2-(2-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex heterocyclic compound. It features a furan ring, a pyridazine ring, and a piperazine moiety, making it a molecule of interest in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step reactions starting from commercially available precursors. The process may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the pyridazine ring: This step often involves the condensation of hydrazine derivatives with diketones or other suitable compounds.
Attachment of the piperazine moiety: This can be done via nucleophilic substitution reactions where the piperazine ring is introduced to the pyridazine core.
Final assembly: The final step involves linking the furan and pyridazine rings through a suitable linker, often using coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazine ring may produce dihydropyridazines.
Scientific Research Applications
2-(2-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including fibrosis and inflammation.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(2-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in fibrosis, thereby reducing collagen production and deposition.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridazine core and exhibit a range of biological activities, including antifibrotic and anticancer properties.
Furan-containing heterocycles: Compounds with a furan ring are known for their diverse pharmacological activities, including antimicrobial and anti-inflammatory effects.
Piperazine derivatives: These compounds are widely studied for their potential as therapeutic agents in various diseases, including psychiatric disorders and infections.
Uniqueness
What sets 2-(2-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one apart is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. The presence of both furan and pyridazine rings, along with the piperazine moiety, allows for diverse interactions with biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-[2-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c25-17-4-1-7-19-24(17)13-18(26)23-10-8-22(9-11-23)16-6-5-14(20-21-16)15-3-2-12-27-15/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAZWMBMUFSHJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)CN4C(=O)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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